

# High-Performance Liquid Chromatography Method for the Determination of Desmethylcitalopram

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Compound of Interest		
Compound Name:	Desmethylcitalopram hydrochloride	
Cat. No.:	B563781	Get Quote

#### **Application Note and Protocol**

This document provides a detailed methodology for the quantitative analysis of Desmethylcitalopram, the primary active metabolite of the antidepressant citalopram, in biological matrices using High-Performance Liquid Chromatography (HPLC). The described method is intended for researchers, scientists, and professionals in drug development and clinical monitoring.

#### Introduction

Desmethylcitalopram is the main metabolite of citalopram, a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other mood disorders.[1] [2] Monitoring the concentration of both citalopram and its active metabolite, Desmethylcitalopram, in biological fluids is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments.[1][3] High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the simultaneous determination of these compounds.[4][5][6] This application note details a robust HPLC method coupled with UV or fluorescence detection for the analysis of Desmethylcitalopram in human plasma or serum.

## **Principle**



The method involves the extraction of Desmethylcitalopram and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a C18 reversed-phase column with a suitable mobile phase. Detection is achieved using either a UV detector at approximately 240 nm or a fluorescence detector for enhanced sensitivity.[1][6] Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

# **Experimental Protocols Materials and Reagents**

- Desmethylcitalopram hydrobromide (Reference Standard)
- Citalopram hydrobromide (Reference Standard)
- Protriptyline or another suitable internal standard (IS)[1]
- HPLC grade acetonitrile and methanol
- Potassium dihydrogen phosphate (KH2PO4)
- Orthophosphoric acid or Hydrochloric acid for pH adjustment
- Perchloric acid[1]
- Ultrapure water
- Drug-free human plasma or serum
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)[1]

#### Instrumentation

- HPLC system with a pump, autosampler, column oven, and a UV or Fluorescence detector.
   [1]
- Data acquisition and processing software.
- Analytical balance



- pH meter
- Vortex mixer
- Centrifuge
- SPE manifold
- Evaporator (e.g., nitrogen evaporator)

#### **Preparation of Solutions**

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Desmethylcitalopram and the internal standard by dissolving the appropriate amount of the reference standard in methanol.[1] Store these solutions at 2-8°C, protected from light.
- Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with a suitable solvent (e.g., methanol or mobile phase) to create a series of concentrations for the calibration curve.
- Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and a phosphate buffer (e.g., 10 mM potassium dihydrogen phosphate), with the pH adjusted to around 4.0.[1] The exact ratio should be optimized for best separation (e.g., Acetonitrile:Buffer 2:1 v/v).[1] The mobile phase should be filtered and degassed before use.

### Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration.[1][5][7]

- Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.[1][7]
- Sample Loading: To 0.5 mL of plasma or serum in a centrifuge tube, add a known amount of the internal standard solution. Vortex for 30 seconds. Load the entire sample onto the conditioned SPE cartridge.[1]



- Washing: Wash the cartridge sequentially with 1 mL of ultrapure water, 1 mL of 50% methanol, and 1 mL of acetonitrile to remove interferences.[1]
- Elution: Elute Desmethylcitalopram and the internal standard with a small volume (e.g., 0.3 mL) of an appropriate elution solvent, such as methanol containing 0.5% perchloric acid.[1]
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at an elevated temperature (e.g., 65°C).[1] Reconstitute the residue in a specific volume (e.g., 250 μL) of the mobile phase.[1]
- Injection: Inject an aliquot (e.g., 50 μL) of the reconstituted sample into the HPLC system.[1]

#### **Chromatographic Conditions**

The following table summarizes typical HPLC conditions for the analysis of Desmethylcitalopram.

Parameter	Value
Column	C18 reversed-phase (e.g., 150 x 4.6 mm, 5 $\mu$ m) [8]
Mobile Phase	Acetonitrile:10 mM KH2PO4 buffer (pH 4.0) (2:1, v/v)[1]
Flow Rate	1.0 mL/min[1]
Injection Volume	50 μL[1]
Column Temperature	25°C[1]
Detector	Fluorescence Detector (FLD) or UV Detector
FLD Wavelengths	Excitation: 250 nm, Emission: 325 nm[1]
UV Wavelength	240 nm[6]

#### **Data Presentation**

The performance of the HPLC method should be validated according to established guidelines. Key validation parameters are summarized below.

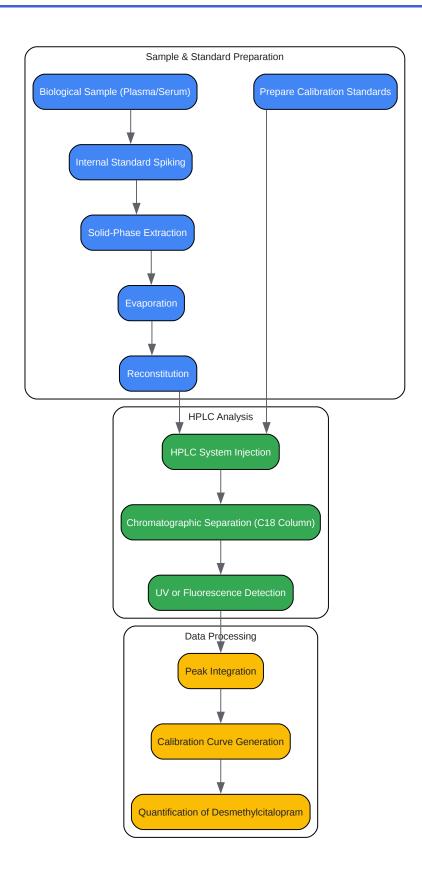


Validation Parameter	Typical Performance
Linearity Range	5 - 75 ng/mL[1][2]
Correlation Coefficient (r²)	> 0.995[1]
Limit of Quantification (LOQ)	6 ng/mL (FLD)[5], 8.4 ng/mL (UV)[2]
Intra-day Precision (%RSD)	< 7.3%[4]
Inter-day Precision (%RSD)	< 9.9%[4]
Accuracy (% Recovery)	90 - 110%[9]
Extraction Recovery	> 90%[7]

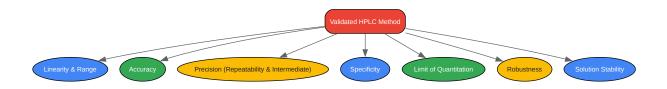
# Visualizations Experimental Workflow

The overall workflow for the analysis of Desmethylcitalopram by HPLC is depicted in the following diagram.









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